molecular formula C10H7F3O4 B7999448 Methyl 3-(trifluoromethoxy)benzoylformate

Methyl 3-(trifluoromethoxy)benzoylformate

Cat. No.: B7999448
M. Wt: 248.15 g/mol
InChI Key: PAFAHNCBRWZYOU-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethoxy)benzoylformate (CAS 207804-91-9) is a high-purity organic compound with the molecular formula C10H7F3O4, serving as a versatile building block in advanced chemical synthesis and discovery research . This specialty chemical belongs to the class of α-ketoesters, characterized by a reactive 2-oxo-2-phenylacetate core, and is distinguished by the presence of a trifluoromethoxy (-OCF3) substituent on the meta-position of its aromatic ring. The incorporation of the -OCF3 group is a strategic element in modern medicinal and agrochemical design. This substituent is known to significantly enhance a molecule's metabolic stability and lipophilicity compared to a simple methoxy group, which can lead to improved bioavailability and membrane permeability in candidate molecules . The unique electronic properties of the -OCF3 group, stemming from the high electronegativity of fluorine, can also fine-tune the binding affinity and selectivity of a compound for its biological target . As a result, this compound is of particular value in the synthesis of novel active ingredients, where it can be used to systematically explore structure-activity relationships (SAR). Its structural features make it a valuable precursor for developing potential therapeutics and crop protection agents. Researchers utilize this methyl benzoylformate derivative primarily as a key synthetic intermediate. Its highly reactive α-ketoester functionality allows for further transformations into a variety of valuable scaffolds, including α-hydroxyesters, various heterocycles, and other complex molecular architectures relevant for drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be used for personal, human, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFAHNCBRWZYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanide Hydrolysis-Esterification One-Pot Method

The one-pot synthesis of methyl benzoylformate from benzoyl cyanide, as described in CN103408424A, offers a template for adapting to the trifluoromethoxy variant. This method involves:

  • Reaction of 3-(trifluoromethoxy)benzoyl cyanide with methanol, water, and a halogen salt catalyst (e.g., NaCl).

  • Dropwise addition of concentrated sulfuric acid to facilitate simultaneous hydrolysis and esterification.

  • Post-treatment via salt separation and neutralization to isolate the crude product.

Key Parameters (extrapolated from CN103408424A):

  • Molar ratio of cyanide to methanol: 1:1.5–3 (optimal 1:2).

  • Catalyst loading: 0.1–0.4 equivalents (optimal 0.2–0.3).

  • Temperature: 60–90°C during reflux.

Hypothetical Yield : 85–90% (based on analogous benzoylformate syntheses).

Esterification of 3-(Trifluoromethoxy)benzoylformic Acid

Direct esterification of the pre-formed acid with methanol under acidic conditions is a plausible route:

  • Synthesis of 3-(trifluoromethoxy)benzoylformic acid via oxidation of 3-(trifluoromethoxy)acetophenone using KMnO₄ or CrO₃.

  • Esterification with methanol and H₂SO₄ at 60–80°C.

Challenges :

  • The trifluoromethoxy group may destabilize intermediates during oxidation.

  • Acid-sensitive substrates require controlled reaction conditions.

Friedel-Crafts Acylation Followed by Esterification

A multi-step approach could involve:

  • Friedel-Crafts acylation of trifluoromethoxybenzene with oxalyl chloride to form 3-(trifluoromethoxy)benzoyl chloride.

  • Reaction with methyl glycolate to yield the target ester.

Limitations :

  • Low regioselectivity during acylation.

  • Purification challenges due to byproducts.

Reaction Optimization and Catalytic Systems

Catalyst Screening

Data from CN103408424A emphasizes the role of halogen salts (e.g., NaCl, NaBr) in accelerating cyanide hydrolysis. For the trifluoromethoxy variant, phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactions.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., dichloroethane) enhance solubility of fluorinated intermediates (as seen in CN108911989B).

  • Optimal temperature ranges (60–90°C) balance reaction rate and byproduct formation.

Comparative Analysis of Methods

MethodStarting MaterialCatalystYield (Hypothetical)Key Challenges
One-Pot Cyanide Hydrolysis3-(TFMO)benzoyl cyanideNaCl/H₂SO₄85–90%Cyanide availability
Direct Esterification3-(TFMO)benzoylformic acidH₂SO₄70–75%Acid stability
Friedel-Crafts AcylationTrifluoromethoxybenzeneAlCl₃50–60%Regioselectivity, purification

TFMO = trifluoromethoxy

Challenges in Trifluoromethoxy Group Introduction

The trifluoromethoxy group’s electronegativity complicates electrophilic substitution and metal-catalyzed reactions:

  • Nitration : Deactivation of the aromatic ring necessitates harsh conditions, risking side reactions.

  • Reductive Amination : Pd/C-catalyzed hydrogenation (as in CN108911989B) may require modified pressures (4–6 kg H₂) to preserve the group.

Industrial Scalability Considerations

  • Cost of Raw Materials : 3-(Trifluoromethoxy)benzoyl cyanide is prohibitively expensive for large-scale use.

  • Waste Management : One-pot methods reduce wastewater by integrating hydrolysis and esterification.

  • Catalyst Recovery : Pd/C reuse (from hydrogenation steps) improves cost efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethoxy)benzoylformate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of different substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(trifluoromethoxy)benzoylformate serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to modify biological properties makes it suitable for developing drugs that target specific biological pathways. The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and bioavailability, which are crucial for drug efficacy.

  • Case Study: Enzyme Inhibition
    Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been found to affect the activity of α-hydroxyacid oxidases, which could lead to therapeutic applications in disease treatment.

Agrochemical Applications

In the agricultural sector, this compound is utilized in the synthesis of herbicides and pesticides. The compound's reactivity allows for the development of agrochemicals that are more effective against pests while minimizing environmental impact.

  • Case Study: Synthesis of Herbicides
    The compound has been employed as a precursor for synthesizing novel herbicides that exhibit enhanced selectivity and potency against target weeds while reducing harm to non-target species.

Material Science

The compound is also being explored for applications in materials science, particularly in developing advanced materials with specific properties. Its unique structure allows for modifications that can lead to materials with desirable mechanical or thermal characteristics.

Data Table: Summary of Applications

Application AreaDescription
PharmaceuticalsIntermediate for drug synthesis; enhances bioavailability and potency
AgrochemicalsPrecursor for herbicides and pesticides; improves effectiveness against target pests
Material ScienceDevelopment of advanced materials; modifications for specific mechanical or thermal properties

Mechanism of Action

The mechanism by which Methyl 3-(trifluoromethoxy)benzoylformate exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to bind to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between methyl 3-(trifluoromethoxy)benzoylformate and related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Functional Groups
Methyl benzoylformate C₉H₈O₃ 164.16 None Benzoylformate ester
This compound C₁₀H₇F₃O₄ 248.16 3-CF₃O Benzoylformate ester, -OCF₃
Ethyl 3-(trifluoromethoxy)benzoylformate C₁₁H₉F₃O₄ 262.18 3-CF₃O, ethyl ester Benzoylformate ester, -OCF₃
Ethyl 3-(methylthio)benzoylformate C₁₁H₁₁O₃S 223.27 3-SCH₃ Benzoylformate ester, thioether

Key Observations :

  • Steric Effects : The trifluoromethoxy group introduces moderate steric bulk, which may influence regioselectivity in reactions.
  • Ester Chain Length : Ethyl esters (e.g., ) exhibit slightly higher molecular weights and altered solubility profiles compared to methyl esters.
Physicochemical Properties
Property Methyl Benzoylformate This compound Ethyl 3-(Trifluoromethoxy)Benzoylformate
Solubility in Water Moderate Low (hydrophobic -OCF₃) Very low (larger alkyl chain)
Boiling Point Not reported Estimated >200°C Estimated 210–220°C
Photoinitiation Efficiency High (UV range) Likely shifted UV spectrum Similar to methyl analog
Market and Industrial Relevance
  • Methyl Benzoylformate : Produced globally for UV-curable coatings (projected market growth to 2025) .

Biological Activity

Methyl 3-(trifluoromethoxy)benzoylformate is a compound with significant biological activity, primarily due to its unique structural features, including a trifluoromethoxy group. This article delves into its biological interactions, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8F3O4
  • Molecular Weight : Approximately 248.1554 g/mol
  • Functional Groups : Contains a benzoyl formate moiety and a trifluoromethoxy substituent.

The trifluoromethoxy group enhances the compound's lipophilicity, improving membrane permeability and bioavailability, which is crucial for its interaction with biological systems.

This compound functions as an enzyme inhibitor or activator , modulating various biochemical processes. The trifluoromethoxy group increases binding affinity to target proteins, significantly altering enzyme kinetics and metabolic outcomes.

Biological Applications

The compound has several notable applications:

  • Enzyme Mechanisms : Utilized in studies exploring enzyme catalysis and mechanisms, particularly in reactions involving carbonyl compounds.
  • Metabolic Pathways : Serves as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of metabolic pathways.
  • Agrochemical Development : Employed in synthesizing agrochemicals, including herbicides and pesticides.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of α-hydroxyacid oxidases, influencing the conversion of substrates like mandelate to benzoylformate.

Case Studies

  • Case Study 1: Enzyme Activity Modulation

    A study focused on the effects of this compound on p-hydroxymandelate oxidase (Hmo). Results indicated that the compound significantly alters the enzyme's activity, showcasing its potential as a tool for probing enzyme mechanisms and developing inhibitors for therapeutic use.
  • Case Study 2: Synthesis Applications

    Another research effort highlighted the compound's role in facilitating asymmetric synthesis reactions crucial for producing enantiomerically pure compounds used in pharmaceuticals.

Data Table: Summary of Biological Activities

Property/ActivityDescription
Enzyme InteractionActs as an inhibitor/activator for various enzymes
Metabolic Pathway InfluenceModulates key metabolic processes
Agrochemical ApplicationsUsed in synthesizing herbicides and pesticides
Precursor for Bioactive CompoundsFacilitates synthesis of pharmaceuticals
Reactivity EnhancementTrifluoromethoxy group increases binding affinity

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-(trifluoromethoxy)benzoylformate in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent skin contact (classified as a skin sensitizer, H317) .
  • Ensure proper ventilation to avoid inhalation of vapors or aerosols. If exposure occurs, immediately flush affected areas with water for 15 minutes and seek medical attention .
  • Store in a cool, dry place away from heat sources, as thermal decomposition releases toxic gases (e.g., CO, HF) .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the trifluoromethoxy group (δ ~75–85 ppm for 19F^{19}F) and ester carbonyl (δ ~165–170 ppm) .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H]+^+ at m/z 221) to assess purity .

Advanced Research Questions

Q. What computational methods are used to study the thermal decomposition mechanisms of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometries and calculate activation energies for bond cleavage pathways (e.g., C-O ester bond dissociation). Compare computed transition states with experimental pyrolysis data .
  • Kinetic Modeling : Use Arrhenius parameters (e.g., pre-exponential factor, activation energy) derived from thermogravimetric analysis (TGA) to predict decomposition rates under varying temperatures .

Q. How does catalyst selection influence the enantioselective hydrogenation of this compound?

  • Methodological Answer :

  • Heterogeneous Catalysis :
  • Pt/Alumina with Cinchona Alkaloids : Modify Pt catalysts with cinchonidine (CD) or quinidine (QD) to achieve enantiomeric excess (ee) >90% in continuous-flow reactors. Optimize H2_2 pressure (1–5 bar) and solvent polarity (e.g., ethanol vs. toluene) .
  • Biocatalysis :
  • Saccharomyces cerevisiae LH1 : Use NAD+^+-dependent reductases in yeast cells for asymmetric reduction to (-)-methyl mandelate. Monitor ee via chiral HPLC and optimize cofactor regeneration systems .

Q. What are the challenges in analyzing contradictory kinetic data from bioreduction experiments involving this compound?

  • Methodological Answer :

  • Data Contradiction Resolution :
  • Error Source Identification : Assess variability in enzyme activity (e.g., yeast cell viability, NAD+^+ availability) and reactor conditions (pH, temperature) using triplicate experiments with standard deviations .
  • Mechanistic Insights : Compare Michaelis-Menten parameters (Km_m, Vmax_{max}) across substrates (e.g., methyl benzoylformate vs. pyruvic aldehyde dimethyl acetal) to identify competitive inhibition or substrate specificity .

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